molecular formula C17H15ClN4O2S B12055922 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 144140-01-2

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12055922
CAS No.: 144140-01-2
M. Wt: 374.8 g/mol
InChI Key: FCQLWCKKPSKFEI-VXLYETTFSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted at positions 4 and 5 with a 3,4-dimethoxybenzylideneamino group and a 2-chlorophenyl group, respectively, and a thiol (-SH) moiety at position 2.

Properties

CAS No.

144140-01-2

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

FCQLWCKKPSKFEI-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethoxybenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Chemical Reactions Analysis

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the presence of the chlorophenyl and dimethoxybenzylidene groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Toxicity Profiles

Halogenated Phenyl Derivatives
  • 5-(2-Fluorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Structural Difference: Fluorine replaces chlorine at the phenyl ring. Toxicity: LD50 = 1190 mg/kg (oral, rats), classified as low toxicity (Class IV per K.K. Sidorov). This suggests that halogen type (F vs. Cl) minimally impacts acute toxicity in this scaffold .
  • 5-(4-Chlorophenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Structural Difference: Chlorine at the para position of phenyl and additional methoxy groups on benzylidene. Implications: Increased methoxy substituents may enhance solubility but reduce metabolic stability. Toxicity data are unavailable, but trimethoxy derivatives often exhibit moderated toxicity compared to halogen-dominant analogs .
Methoxy-Substituted Benzylidene Derivatives
  • 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Structural Difference: Methoxy groups at positions 2 and 5 on benzylidene and chlorine at the meta position on phenyl. Activity: Analogous compounds with pyridinyl or fluorophenyl groups demonstrate anti-tubercular and cytotoxic activities. The meta-chloro substitution may alter target binding compared to ortho-substituted derivatives .
Heterocyclic and Mixed-Substituent Analogs
  • 4-((4-Fluorobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Structural Difference: Pyridinyl replaces chlorophenyl, and 4-fluorobenzylidene is used. Activity: Exhibits potent anti-tubercular activity (MIC < 1 µg/mL against Mycobacterium tuberculosis), highlighting the role of heterocycles in enhancing target specificity .
Antimicrobial Activity
  • Metal complexes of triazole-thiols, such as those derived from 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The thiol group facilitates metal chelation, which disrupts microbial enzyme systems .
Anti-Inflammatory and Cytotoxic Effects
  • Derivatives like 4-(substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols demonstrate anti-inflammatory activity by inhibiting COX-2. The dimethoxybenzylidene group in the target compound may similarly modulate inflammatory pathways .

Physicochemical and ADME Properties

  • Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, which may shorten half-life compared to halogenated derivatives .

Comparative Data Table

Compound Structure Key Substituents Biological Activity Toxicity (LD50 or Class) Reference
Target Compound: 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2-Cl phenyl; 3,4-diOMe benzylidene Antimicrobial (inferred from analogs) Class IV (predicted)
5-(2-Fluorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2-F phenyl; same benzylidene Acute toxicity studied 1190 mg/kg (Class IV)
5-(4-Chlorophenyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Cl phenyl; 2,4,5-triOMe benzylidene Antibacterial (metal complexes) Not reported
4-((4-Fluorobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridin-4-yl; 4-F benzylidene Anti-tubercular (MIC < 1 µg/mL) Not reported

Biological Activity

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Biological Activity Overview

The biological activities of triazoles have been extensively studied, particularly their roles as antifungal, antibacterial, and anticancer agents. The specific compound has shown promise in various studies:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies show that related triazole compounds possess IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For example, a related compound exhibited an IC50 of 6.2 μM against HCT-116 cells .

The mechanism by which triazoles exert their anticancer effects often involves:

  • Inhibition of Enzymatic Activity : Triazoles may inhibit key enzymes involved in cancer cell metabolism or signaling pathways.
  • Induction of Apoptosis : Many studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.

Case Studies and Research Findings

A review of literature highlights several case studies where triazole derivatives were synthesized and evaluated for biological activity:

StudyCompoundActivityIC50 Value
Triazole derivativeColon carcinoma (HCT-116)6.2 μM
Triazole derivativeBreast cancer (T47D)27.3 μM
Novel triazolo-thiadiazolesVarious cancer linesVaries

These studies underscore the potential of triazole derivatives as effective anticancer agents.

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